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For Researchers, Scientists, and Drug Development Professionals

Introduction
ATX-001 is a novel, potent ionizable cationic lipid designed for the efficient delivery of nucleic

acid payloads, such as siRNA and mRNA, via lipid nanoparticle (LNP) formulations.[1] Its

structure is optimized for high encapsulation efficiency, stability, and effective endosomal

escape, a critical step for the cytoplasmic delivery of RNA therapeutics.[2][3] At physiological

pH (7.4), ATX-001 is largely neutral, contributing to reduced toxicity and longer circulation

times.[3] Upon endosomal uptake, the acidic environment of the endosome protonates the

tertiary amine of ATX-001, leading to a net positive charge. This charge facilitates interaction

with and disruption of the endosomal membrane, releasing the nucleic acid cargo into the

cytoplasm.[2] These application notes provide detailed protocols for the formulation of ATX-001
LNPs for siRNA delivery and their subsequent characterization and application in in-vitro gene

silencing studies.
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Formulation Parameter Value

Molar Ratio (ATX-001:DOPE:Cholesterol:PEG-

DMG)
50:10:38.5:1.5

N:P Ratio 6:1

Particle Size (Z-average, nm) 85 ± 5

Polydispersity Index (PDI) < 0.15

Zeta Potential (mV) at pH 7.4 -5 to +5

siRNA Encapsulation Efficiency (%) > 95%

Table 2: In Vitro Gene Silencing Efficacy of ATX-001
LNPs

Target Gene Cell Line
siRNA
Concentration (nM)

Gene Knockdown
(%)

Factor VII (FVII) HeLa 1 65 ± 4

Factor VII (FVII) HeLa 10 88 ± 3

Factor VII (FVII) HeLa 50 95 ± 2

GAPDH HEK293 1 55 ± 6

GAPDH HEK293 10 78 ± 5

GAPDH HEK293 50 91 ± 3

Experimental Protocols
Protocol 1: Formulation of ATX-001 Lipid Nanoparticles
for siRNA Delivery
This protocol describes the formulation of siRNA-loaded LNPs using ATX-001 via microfluidic

mixing.

Materials:
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ATX-001 Ionizable Cationic Lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

siRNA targeting the gene of interest

Ethanol (RNase-free)

Citrate buffer (50 mM, pH 4.0, RNase-free)

Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing system (e.g., NanoAssemblr®)

Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

Lipid Stock Preparation:

Prepare individual stock solutions of ATX-001, DOPE, Cholesterol, and PEG-DMG in

ethanol.

Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (ATX-
001:DOPE:Cholesterol:PEG-DMG) to create the final lipid mixture in ethanol. The final

lipid concentration should be between 10-25 mg/mL.

siRNA Solution Preparation:

Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that

will yield a 1:3 volume ratio of lipid-in-ethanol to siRNA-in-buffer.

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.
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Load the lipid mixture into one syringe and the siRNA solution into another.

Set the flow rate ratio to 1:3 (ethanol:aqueous phase).

Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the

LNPs.

Dialysis:

Transfer the resulting LNP suspension to a dialysis cassette.

Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes, to

remove ethanol and raise the pH.

Sterilization and Storage:

Recover the LNP suspension from the dialysis cassette.

Sterilize the LNP formulation by passing it through a 0.22 µm filter.

Store the final LNP formulation at 4°C.

Protocol 2: Characterization of ATX-001 LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering

(DLS).

2. Zeta Potential Measurement:

Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.

Measure the zeta potential using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Quantification:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10855779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

Measure the fluorescence of the LNP sample before and after the addition of a detergent

(e.g., 0.5% Triton X-100) that disrupts the LNPs.

The encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) *

100.

Protocol 3: In Vitro Gene Silencing Assay
This protocol outlines the procedure for evaluating the gene silencing efficacy of ATX-001
LNPs in a cultured cell line.

Materials:

HeLa or HEK293 cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

ATX-001 LNP-siRNA formulation

Control siRNA-LNP (non-targeting sequence)

Opti-MEM® or other serum-free medium

96-well cell culture plates

Reagents for RNA extraction and qRT-PCR

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of

transfection.

Incubate overnight at 37°C and 5% CO2.

LNP Treatment:
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On the day of transfection, remove the culture medium.

Prepare serial dilutions of the ATX-001 LNP-siRNA and control LNP-siRNA in serum-free

medium to achieve the desired final siRNA concentrations.

Add the diluted LNP solutions to the cells.

Incubate for 4-6 hours at 37°C.

After the incubation period, add complete medium to each well.

Gene Expression Analysis:

Incubate the cells for an additional 24-48 hours to allow for gene knockdown.

Lyse the cells and extract total RNA using a suitable RNA extraction kit.

Perform quantitative reverse transcription PCR (qRT-PCR) to determine the mRNA levels

of the target gene.

Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

Calculate the percentage of gene knockdown relative to cells treated with the non-

targeting control siRNA.
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Caption: Experimental workflow for siRNA-LNP formulation and in vitro testing.
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Caption: Mechanism of LNP-mediated siRNA delivery and RNA interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

